molecular formula C14H19N5O3 B2787961 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-77-5

3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2787961
CAS-Nummer: 878413-77-5
Molekulargewicht: 305.338
InChI-Schlüssel: QMTXHKQYALCTLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione family, a structurally diverse class of heterocyclic molecules with demonstrated pharmacological activity, particularly in modulating serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDEs) . Its structure features a 2-methoxyethyl substituent at position 3 and methyl groups at positions 1, 6, 7, and 8. These substitutions influence its pharmacokinetic properties, including lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and therapeutic efficacy in neurological disorders .

Eigenschaften

IUPAC Name

2-(2-methoxyethyl)-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)16(8)3)17(4)14(21)18(12(10)20)6-7-22-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXHKQYALCTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with methoxyethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The process is designed to minimize waste and maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

The pharmacological and structural profiles of 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized against related derivatives:

Structural Analogues and Receptor Affinity
Compound Name Key Structural Features 5-HT1A Receptor Affinity (Ki, nM) 5-HT7 Receptor Affinity (Ki, nM) PDE4B/PDE10A Inhibition Reference
Target Compound 3-(2-Methoxyethyl), 1,6,7,8-tetramethyl Data not reported Data not reported Data not reported N/A
3i (Zagórska et al.) 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl 0.6 12.3 Weak (IC₅₀ > 10 µM)
AZ-853 (Partyka et al.) 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl), 1,3-dimethyl 0.6 3.2 Not tested
AZ-861 (Partyka et al.) 8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl), 1,3-dimethyl 0.2 1.8 Not tested
CB11 (PPARγ agonist) 3-Butyl, 8-(2-aminophenyl), 1,6,7-trimethyl Not applicable Not applicable PDE4B IC₅₀ = 8.2 µM

Key Observations :

  • Substituent Impact : Piperazinylalkyl chains (e.g., in 3i , AZ-853 , AZ-861 ) enhance 5-HT1A/5-HT7 receptor binding, with fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improving selectivity and potency . The target compound’s 2-methoxyethyl group may reduce receptor affinity compared to piperazinyl derivatives but could enhance metabolic stability .
  • Methylation Pattern : Methyl groups at positions 1, 3, and 7 (common in all analogues) are linked to improved lipophilicity and reduced first-pass metabolism . The additional methyl group at position 6 in the target compound may further modulate these properties.
Pharmacokinetic and Functional Profiles
  • Lipophilicity: Measured via micellar electrokinetic chromatography (MEKC), piperazinylalkyl derivatives (e.g., 3i) exhibit moderate lipophilicity (logP ≈ 3.5), balancing blood-brain barrier penetration and solubility .
  • Metabolic Stability : Piperazinyl derivatives show moderate stability in human liver microsomes (HLM; t₁/₂ ~30–60 min), while methoxyethyl substituents may prolong metabolic half-life due to reduced cytochrome P450 interaction .
  • Therapeutic Effects :
    • Antidepressant Activity : AZ-853 and AZ-861 reduced immobility time in the forced swim test (FST) at 2.5–5 mg/kg, with AZ-853 showing superior brain penetration .
    • Side Effects : AZ-853 induced weight gain and α1-adrenergic blockade (hypotension), while AZ-861 caused lipid metabolism disturbances . The target compound’s safety profile remains unstudied.
Comparison with Non-Imidazopurine Analogues
  • Xanthine–Dopamine Hybrids (e.g., 20b , 21 , 22 in ): These compounds lack the imidazo[2,1-f]purine core but share purine-dione moieties. They exhibit dopaminergic activity (D2 receptor affinity) instead of serotonergic effects, highlighting structural determinants of target specificity .

Biologische Aktivität

3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H20N4O3
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

The biological activity of 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves its interaction with various molecular targets within the body:

  • Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are implicated in mood regulation and anxiety disorders. Studies have shown that derivatives of imidazo[2,1-f]purines can act as agonists or antagonists at these receptors .
  • Phosphodiesterase Inhibition : It has been identified as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes that play a crucial role in cellular signaling pathways related to mood and cognition. This inhibition may contribute to its antidepressant and anxiolytic effects .

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Antidepressant Activity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant properties. In vivo studies using the forced swim test (FST) demonstrated that certain derivatives showed significant antidepressant-like effects compared to standard treatments like fluoxetine .

Anxiolytic Effects

In addition to antidepressant properties, the compound has shown anxiolytic effects in animal models. For instance, selected derivatives were found to produce greater anxiolytic effects than diazepam at comparable doses .

Antiurease Activity

Some studies have evaluated the antiurease activity of related imidazole compounds. Although specific data on 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is limited in this regard, related compounds have demonstrated potent inhibition of urease activity—an important target for treating infections caused by urease-producing bacteria .

Antioxidant Activity

The antioxidant potential of imidazole derivatives has also been explored. While specific data on this compound is sparse, related studies suggest that these compounds may exhibit moderate antioxidant activities through their ability to scavenge free radicals .

Case Studies

Several case studies highlight the pharmacological potential of imidazo[2,1-f]purines:

  • Antidepressant Efficacy : A study evaluated various derivatives for their effects on serotonin receptor binding and phosphodiesterase inhibition. Results indicated that certain compounds exhibited significant antidepressant-like behavior in animal models when administered at low doses .
  • Anxiolytic Properties : Another study assessed the anxiolytic effects of imidazo[2,1-f]purines in comparison with traditional anxiolytics. The findings suggested that some derivatives could serve as alternatives to existing medications with fewer side effects .

Q & A

Q. What are the standard synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from purine precursors. Key steps include cyclization to form the imidazo[2,1-f]purine core and subsequent substitutions to introduce the methoxyethyl and methyl groups. Optimization strategies include:

  • Temperature control : Cyclization often requires acidic/basic conditions (e.g., H₂SO₄ or KOH) at 60–80°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during substitutions .
  • Purity monitoring : Use HPLC with UV detection (λ = 254–280 nm) to track intermediates .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, methoxyethyl protons at δ 3.3–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~380–400) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .

Q. How can initial biological activity screening be designed for this compound?

  • Target selection : Prioritize kinases or GPCRs (e.g., 5-HT1A receptors) based on structural analogs .
  • In vitro assays : Use enzyme inhibition (e.g., ADP-Glo™ kinase assays) or receptor binding (radioligand displacement) .
  • Cell-based models : Test cytotoxicity in HEK-293 or SH-SY5Y cells (IC₅₀ > 10 μM suggests low toxicity) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxyethyl vs. hydroxypropyl) impact biological activity and selectivity?

  • Case study : Replacing the methoxyethyl group with a hydroxypropyl moiety (as in ) increases solubility but reduces blood-brain barrier penetration due to higher polarity .
  • SAR trends : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance receptor binding affinity via halogen bonding (Ki < 1 nM for 5-HT1A) .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

  • Reproducibility checks : Repeat assays under standardized conditions (pH 7.4, 25°C) with ATP concentrations adjusted to physiological levels (1–10 mM) .
  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and Western blotting for phosphorylated substrates .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., ’s AZ-853/AZ-861) to identify substituent-specific trends .

Q. How can metabolic stability and pharmacokinetics be evaluated in preclinical models?

  • In vitro ADME :
    • Microsomal stability (human liver microsomes, t₁/₂ > 30 min preferred) .
    • Plasma protein binding (equilibrium dialysis; >90% binding may limit free drug availability) .
  • In vivo studies : Administer 10 mg/kg intravenously in rodents; monitor plasma half-life via LC-MS/MS. Brain-to-plasma ratios >0.3 indicate CNS penetration .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Key issues : Low yields in final cyclization (often <40% due to steric hindrance) .
  • Solutions :
    • Switch to flow chemistry for better heat/mass transfer during cyclization .
    • Use immobilized catalysts (e.g., Pd/C on silica) for easier recovery .
    • Optimize stoichiometry of methylating agents (e.g., methyl iodide) to reduce byproducts .

Methodological Guidance Tables

Q. Table 1: Substituent Effects on 5-HT1A Receptor Binding

Substituent PositionGroupBinding Affinity (Ki, nM)Selectivity vs. 5-HT2ASource
3-position2-Methoxyethyl0.6>100x
3-positionHydroxypropyl1.250x
8-position4-Chlorophenyl0.3>200x

Q. Table 2: Recommended Analytical Conditions

ParameterHPLCNMR SolventMS Ionization
ConditionsC18 column, 30%→70% ACN in 20 minDMSO-d6ESI+
Critical PeaksRetention time: 12.5 minδ 3.4 (methoxyethyl), δ 7.2 (aromatic)[M+H]+: 397.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.